molecular formula C15H12ClF3N2O2 B2954732 5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride CAS No. 2320724-89-6

5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride

Katalognummer: B2954732
CAS-Nummer: 2320724-89-6
Molekulargewicht: 344.72
InChI-Schlüssel: BULATVJECOGIFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a sequential opening/closing cascade reaction . The reaction involves the use of a, -unsaturated compounds in reactions b with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .

Wissenschaftliche Forschungsanwendungen

Development of Precipitation-Resistant Solution Formulations

Research has focused on developing suitable formulations for poorly water-soluble compounds, aiming to increase in vivo exposure for early toxicology and clinical studies. A study conducted by Burton et al. (2012) explored various nonaqueous solution formulations to prevent or delay precipitation of a poorly soluble compound upon dilution with water. Their findings indicated that solubilized, precipitation-resistant formulations achieved the highest plasma concentrations across species, suggesting the importance of such formulations for the successful evaluation of poorly soluble compounds (Burton et al., 2012).

Isomorphous Methyl- and Chloro-Substituted Analogues

Swamy et al. (2013) studied two new isomorphous structures related to heterocyclic compounds, demonstrating how these structures obey the chlorine-methyl exchange rule. This research emphasizes the significance of structural disorders in detecting isomorphism during data-mining procedures, highlighting the intricacies of chemical structure analysis in pharmaceutical research (Swamy et al., 2013).

Crystal and Molecular Structure Analysis

The synthesis and characterization of a compound with a chloropyridinyl methoxyphenyl motif were undertaken by Lakshminarayana et al. (2009). Their work on the crystal structure and intermolecular interactions provides foundational knowledge for understanding the physicochemical properties of such compounds, with implications for drug design and material science (Lakshminarayana et al., 2009).

Synthesis of Methoxylated Pyrrolin-2-ones

Ghelfi et al. (2003) focused on the synthesis of 5-methoxylated 3-pyrrolin-2-ones, aiming at producing useful adducts for the preparation of agrochemicals or medicinal compounds. Their methodology offers insights into the chemical modification of heterocyclic compounds for diverse applications (Ghelfi et al., 2003).

Zukünftige Richtungen

The future directions in the research of similar compounds involve the design and synthesis of new leads to treat various diseases . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Eigenschaften

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2.ClH/c1-22-14-12(17)9(5-10(16)13(14)18)15(21)20-6-8-3-2-4-19-11(8)7-20;/h2-5H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULATVJECOGIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC3=C(C2)N=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.